molecular formula C12H8ClN3O5S B12627343 2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide CAS No. 919338-37-7

2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide

Cat. No.: B12627343
CAS No.: 919338-37-7
M. Wt: 341.73 g/mol
InChI Key: BEMUDSFACNAPIR-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of sulfonyl carboxamides It is characterized by the presence of a chloro group, a nitrobenzene sulfonyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-chloropyridine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of 2-amino-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its structural features.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and carboxamide groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

919338-37-7

Molecular Formula

C12H8ClN3O5S

Molecular Weight

341.73 g/mol

IUPAC Name

2-chloro-N-(2-nitrophenyl)sulfonylpyridine-3-carboxamide

InChI

InChI=1S/C12H8ClN3O5S/c13-11-8(4-3-7-14-11)12(17)15-22(20,21)10-6-2-1-5-9(10)16(18)19/h1-7H,(H,15,17)

InChI Key

BEMUDSFACNAPIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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